Gene 9 protein of rotavirus group B, also known as non-structural protein 5, plays a crucial role in the biology of rotaviruses, which are significant pathogens causing gastroenteritis, particularly in children. Rotaviruses belong to the Reoviridae family and are characterized by their double-stranded RNA genome, which consists of eleven segments. Gene 9 is one of these segments and is integral to the virus's ability to replicate and evade host immune responses.
Rotavirus group B was first identified in humans in the early 1980s and has since been shown to infect a variety of hosts, including animals. The gene 9 protein is encoded by one of the segments of the viral genome, which is approximately 18.5 kilobases in size. The classification of rotaviruses relies on the analysis of their genomic segments, particularly the outer capsid proteins VP4 and VP7, as well as non-structural proteins like NSP5 .
Rotaviruses are classified into groups based on their genomic characteristics. Group B rotaviruses are distinct from groups A, C, and others due to their unique genetic makeup and host range. The classification system is primarily based on the sequences of the surface proteins and the non-structural proteins encoded by the viral genome .
The synthesis of gene 9 protein involves several steps, beginning with the transcription of its corresponding RNA segment during viral replication. The reverse genetics system has been utilized to manipulate rotavirus genomes for studying protein functions and developing vaccines. This system allows researchers to create recombinant viruses with specific mutations or deletions to assess their impact on viral behavior .
The synthesis process typically involves:
The molecular structure of gene 9 protein (non-structural protein 5) is characterized by its phosphoprotein nature, which influences its interactions within the host cell. It plays a role in regulating viral replication and modulating host immune responses.
The structural analysis reveals that non-structural protein 5 interacts with other viral proteins and cellular factors, facilitating processes such as RNA synthesis and assembly of viral particles. Detailed structural studies using techniques like X-ray crystallography have provided insights into its functional domains .
Gene 9 protein participates in several biochemical reactions essential for viral replication:
The interactions between gene 9 protein and other viral components are critical for effective replication. Studies have shown that mutations in this protein can significantly affect viral fitness and pathogenicity .
The mechanism of action of gene 9 protein involves several key processes:
Research has demonstrated that non-structural protein 5 can inhibit interferon signaling pathways, thereby enhancing viral survival within host cells .
Relevant data indicate that modifications to its phosphorylation state can impact its stability and function .
Gene 9 protein has several important applications in virology:
Rotaviruses are divided into ten species (RVA-RVJ), demarcated by antigenic differences in the middle-capsid protein VP6 and genetic sequence divergence [4] [8]. The Rotavirus genus phylogenetically resolves into two clades:
Table 1: Classification of Rotavirus Species
Species | Primary Hosts | VP6 Serogroup | Genome Segments | Distinctive Features |
---|---|---|---|---|
RVA | Humans, mammals, birds | A | 11 | Major pediatric pathogen |
RVB | Humans, pigs, cattle | B | 11 | Adult gastroenteritis outbreaks |
RVG | Birds | G | 11 | Avian-specific |
RVJ | Bats | J | 11 | Tentative species |
RVB shares the core genome architecture of all rotaviruses but exhibits significant genetic divergence from RVA. For example, RVB VP7 (Gene 9) shows <30% amino acid sequence identity to RVA VP7, supporting its classification as a separate species [1] [10]. Unlike RVA, RVB’s NSP1 gene encodes two proteins (NSP1-1 and NSP1-2), with NSP1-1 acting as a fusion-associated small transmembrane (FAST) protein that facilitates cell-cell fusion and potentially enhances virulence [7].
RVB has a distinct epidemiological profile compared to other rotavirus species:
Table 2: RVB Prevalence in Animal Reservoirs
Host | Location | Prevalence | Clinical Association | Key Genotypes |
---|---|---|---|---|
Pigs | Zambia | 36.7% | Diarrhea in piglets | G18-P[9]-I12-R4-C4-M4-A8 |
Cattle | USA | 15–30% | Asymptomatic or mild diarrhea | G10-P[4] |
Humans | China/India | Epidemic | Severe adult diarrhea | G2-P[5] |
Seroprevalence studies indicate low antibody titers against RVB in human populations, suggesting limited immunity and potential for re-emergence [7] [9].
The RVB genome comprises 11 dsRNA segments encoding 6 structural proteins (VP1–VP4, VP6–VP7) and 5–6 nonstructural proteins (NSP1–NSP6) [4] [10]. Key features include:
Table 3: RVB Gene 9 (VP7) Characteristics
Strain | Segment Length (bp) | VP7 Length (aa) | Identity vs. ADRV (Nucleotide/Amino Acid) | Key Domains |
---|---|---|---|---|
Human (ADRV) | 804 | 246 | Reference | Signal peptide, glycosylation sites |
Rat (IDIR) | 804 | 246 | 60.6%/51.2% | Ca²⁺-binding domain |
Porcine (Zambia) | 1,062* | 331* | Novel genotype | Hypervariable region |
Note: Zambian strain VP7 size differs due to genetic reassortment [1] [9].
Structural and Functional Attributes of VP7:
Reassortment Potential:RVB undergoes segment reassortment in co-infected hosts, generating novel genotypes. For instance, the Zambian RVB strain acquired a divergent VP4 (Gene 4) but retained conserved Gene 9 (VP7), indicating modular evolution [9]. Unlike RVA, RVB cannot be cultivated routinely in cell lines, hindering functional studies of VP7 in isolation [1] [7].
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